molecular formula C13H22O4 B15229039 Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate

Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate

Cat. No.: B15229039
M. Wt: 242.31 g/mol
InChI Key: DZSWKBZPPVWXQL-UHFFFAOYSA-N
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Description

Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate is a cyclopentane-based diester characterized by two methoxycarbonyl groups at the 1- and 3-positions of the cyclopentane ring, with additional substituents (isopropyl and methyl groups) influencing steric and electronic properties. For example, dimethyl cyclopentane-1,3-dicarboxylate (CAS 84545-00-6) shares the core cyclopentane-dicarboxylate framework, differing only in substituent patterns . Such compounds are typically synthesized via cyclization or esterification reactions and serve as intermediates in organic synthesis, particularly in the preparation of bioactive molecules or complex macrocycles .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

dimethyl 1-methyl-3-propan-2-ylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C13H22O4/c1-9(2)13(11(15)17-5)7-6-12(3,8-13)10(14)16-4/h9H,6-8H2,1-5H3

InChI Key

DZSWKBZPPVWXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(C1)(C)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification with Methanol

In a representative procedure, cyclopentane-1,3-dicarboxylic acid is reacted with methanol in the presence of concentrated sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the diester. For the target compound, this method would require a pre-functionalized cyclopentane-1,3-dicarboxylic acid bearing isopropyl and methyl groups, which presents synthetic challenges in regioselective substitution.

Key Conditions

  • Reactants : Cyclopentane-1,3-dicarboxylic acid derivative, methanol (1.75 L per 357 g acid).
  • Catalyst : Concentrated sulfuric acid (70 mL per 357 g acid).
  • Temperature : Reflux conditions.
  • Yield : Near-quantitative for the parent diester.

Limitations include the lack of commercially available substituted cyclopentane-1,3-dicarboxylic acids, necessitating multi-step synthesis of the starting material.

Catalytic Asymmetric Michael-Michael-Lactonization Cascades

Recent advances in organocatalysis enable the enantioselective construction of polysubstituted cyclopentanes. Smith et al. (2016) demonstrated a Michael-Michael-lactonization (MML) cascade using α,β-unsaturated acyl ammonium intermediates to assemble δ-lactones, which can be ring-opened to yield 1,2,3,4-substituted cyclopentanes.

Enantioselective Isothiourea-Catalyzed MML Cascade

The protocol employs HyperBTM, a chiral isothiourea catalyst, to generate α,β-unsaturated acyl ammonium intermediates from acid chlorides. Subsequent reaction with enone-malonates initiates a cascade:

  • Michael Addition : Enolate attack on the acyl ammonium intermediate.
  • Second Michael Addition : Intramolecular cyclization.
  • Lactonization : Formation of a δ-lactone intermediate.

Optimized Conditions

  • Catalyst : HyperBTM (20 mol%).
  • Base : Lithium hexamethyldisilazide (LiHMDS, 1.1 equiv).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 70°C for 2 hours.
  • Yield : 20–64% for δ-lactones; 28–77% after ring-opening to cyclopentanes.

Post-Lactonization Ring-Opening

Treatment of δ-lactones with methanol and 4-dimethylaminopyridine (DMAP) induces ring-opening, yielding 1,2,3,4-substituted cyclopentanes. For example, crotonoyl chloride-derived lactones undergo methanolysis to furnish cyclopentanes with up to 93:7 enantiomeric ratio (er) and 93:7 diastereomeric ratio (dr).

Table 1: Representative Yields and Selectivity in MML-Ring-Opening Sequences

Acid Chloride Malonate δ-Lactone Yield (%) Cyclopentane Yield (%) er dr
Cinnamoyl chloride Diethyl 1a 41 77 90.5:9.5 >95:5
Crotonoyl chloride Dibenzyl 1c 35 64 93.0:7.0 93:7
p-CF3 Cinnamoyl Dimethyl 1g 20 64 82.5:17.5 84:16

This method offers stereochemical control but requires precise optimization of malonate and acid chloride components to install the isopropyl and methyl groups.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

Method Yield Range (%) Stereocontrol Scalability Functional Group Tolerance
Acid-Catalyzed Esterification 90–100 None High Low (requires pre-substituted acid)
MML-Ring-Opening 20–77 High (er >90:10) Moderate Moderate (sensitive to steric effects)
C-H Functionalization Not reported Variable Low High (depends on directing group)

The MML cascade provides the highest stereochemical fidelity but suffers from moderate yields. Traditional esterification is efficient but requires inaccessible starting materials.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylic acid.

    Reduction: 1-isopropyl-3-methylcyclopentane-1,3-diol.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The compound’s cyclopentane ring structure also contributes to its unique reactivity and binding properties.

Comparison with Similar Compounds

Key Observations:

Ring Strain and Reactivity :

  • Cyclopropane derivatives (e.g., dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate) exhibit high ring strain, enabling [3+2] cycloadditions with diazenes to form pyrazolidines .
  • Bicyclo[1.1.1]pentane derivatives are stable under Grignard conditions, allowing predictable functionalization for macrocycle synthesis .
  • Cyclopentane and cyclohexane derivatives show lower strain, favoring applications as rigid scaffolds in drug design .

Substituent Effects :

  • Bulky substituents (e.g., isopropyl, diphenyl) enhance steric hindrance, impacting reaction kinetics and product selectivity. For example, dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate forms pyrazolidines in 17% yield due to steric constraints .
  • Electron-withdrawing groups (e.g., methoxy in cyclobutane derivatives) modulate electrophilicity for nucleophilic attacks .

Synthetic Utility: Cyclopropane-1,1-dicarboxylates are precursors to non-proteinogenic amino acids, crucial in peptide engineering . Bicyclo[1.1.1]pentane derivatives are emerging in materials science for synthesizing strained porphyrinoids .

Physicochemical Properties

Property Dimethyl Cyclopentane-1,3-dicarboxylate Dimethyl Bicyclo[1.1.1]pentane-1,3-dicarboxylate Dimethyl 3,3-Diphenylcyclopropane-1,2-dicarboxylate
Boiling Point Not reported Not reported Not reported
LogP (XLogP3) ~2.5 (estimated) 1.2 3.1
Rotatable Bonds 6 2 6
Topological Polar Surface Area 52.6 Ų 52.6 Ų 52.6 Ų

Note: Data extrapolated from computed properties of analogous compounds .

Biological Activity

Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate (DMIMC) is an organic compound with a molecular formula of C₁₃H₂₂O₄. Its unique structure, featuring cyclopentane and ester functional groups, positions it as a significant candidate for various biological applications. This article delves into the biological activity of DMIMC, summarizing research findings, potential therapeutic uses, and mechanisms of action.

PropertyValue
Molecular FormulaC₁₃H₂₂O₄
Molecular Weight242.31 g/mol
IUPAC NameThis compound
InChI KeyDZSWKBZPPVWXQL-UHFFFAOYSA-N
SMILESCC(C)C1(CCC(C1)(C)C(=O)OC)C(=O)OC

The biological activity of DMIMC is primarily attributed to its ability to interact with various biomolecular targets. The ester groups in DMIMC can undergo hydrolysis, releasing corresponding acids that may interact with enzymes or receptors in biological systems. The cyclopentane ring structure enhances its reactivity and binding properties, potentially influencing metabolic pathways.

Biological Activity Studies

Research has explored the biological activity of DMIMC in several contexts:

  • Antioxidant Activity : Studies indicate that DMIMC exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic potential against various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that DMIMC may reduce inflammation markers in vitro, indicating its potential role in treating inflammatory conditions .
  • Neuroprotective Properties : Recent investigations have shown that DMIMC can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential application in neurodegenerative diseases .

Case Study 1: Antioxidant Activity

A study conducted on DMIMC demonstrated its ability to scavenge free radicals effectively. The compound was tested against common free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing significant scavenging activity compared to standard antioxidants.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, DMIMC treatment resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising avenue for further research into its anti-inflammatory mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Dimethyl cyclopentane-1,3-dicarboxylateCyclopentane derivativeModerate antioxidant activity
Dimethyl 1-methylcyclopentane-1,3-dicarboxylateCyclopentane derivativeLow anti-inflammatory effects
Dimethyl 1-ethylcyclopentane-1,3-dicarboxylateCyclopentane derivativeLimited neuroprotective properties

DMIMC stands out due to its unique isopropyl and methyl substitutions on the cyclopentane ring, which may enhance its biological activities compared to structurally similar compounds.

Q & A

Q. Advanced

  • DFT Calculations : Simulate transition states and activation energies for ester hydrolysis or nucleophilic substitutions. Software like Gaussian or ORCA models orbital interactions .
  • Molecular Dynamics (MD) : Predict adsorption behavior on catalytic surfaces (e.g., metal oxides) to design heterogeneous reaction systems .
  • Docking Studies : Evaluate binding affinity with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

What strategies resolve challenges in stereochemical control during synthesis?

Q. Advanced

  • Chiral Catalysts : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) to direct cyclopentane ring formation .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases to isolate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced

  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. Ester hydrolysis is likely under alkaline conditions .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C suggests stability in refluxing solvents) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

What advanced applications exist for this compound in materials science?

Q. Advanced

  • Polymer Precursors : Copolymerize with diols to form biodegradable polyesters. Monitor molecular weight via GPC .
  • Coordination Chemistry : Ligand synthesis for transition metal complexes (e.g., Ru or Pd catalysts). Characterize via X-ray crystallography .
  • Surface Functionalization : Graft onto silica nanoparticles for catalytic supports. Analyze adsorption using BET surface area measurements .

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